![molecular formula C15H16N2 B14225339 N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine CAS No. 830323-16-5](/img/structure/B14225339.png)
N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 2-aminopyridine under specific conditions. One common method includes the use of a base-promoted cyclization reaction, where the starting materials are heated in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism by which N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine: Another heterocyclic amine with a different structural motif.
1-Naphthalenamine, 1,2,3,4-tetrahydro-: A structurally related compound with similar properties.
Uniqueness
N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine is unique due to its combination of a tetrahydronaphthalene moiety with a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
830323-16-5 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H16N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-10-3-4-11-16-15/h1-4,6,8,10-11,14H,5,7,9H2,(H,16,17)/t14-/m0/s1 |
InChI Key |
ZBIBOAZQUKPJSN-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)NC3=CC=CC=N3 |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


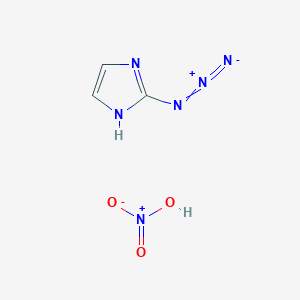
![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
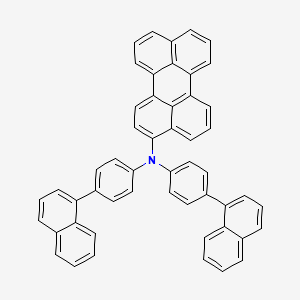
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
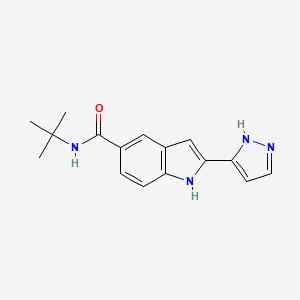
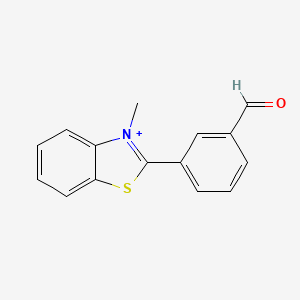



![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
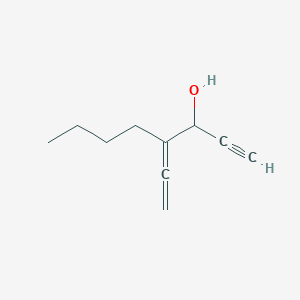
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
